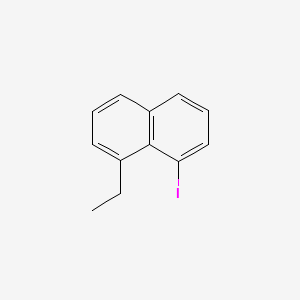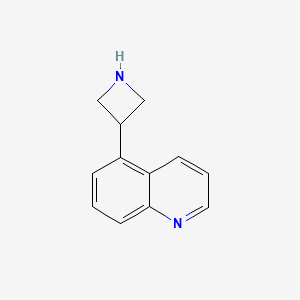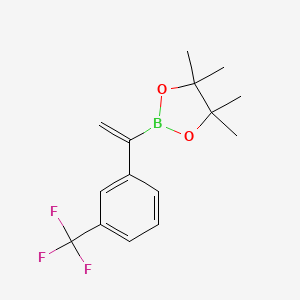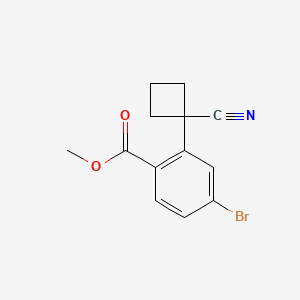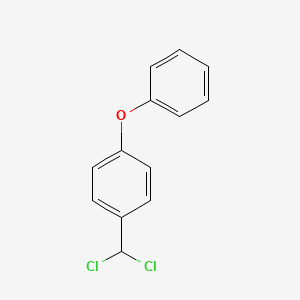
1-(Dichloromethyl)-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-4-phenoxybenzene is an organic compound characterized by the presence of a dichloromethyl group and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzaldehyde with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-phenoxybenzoic acid.
Reduction: Formation of 1-methyl-4-phenoxybenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Dichloromethyl)-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1-(Dichloromethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
4-Phenoxybenzaldehyde: The precursor in the synthesis of 1-(Dichloromethyl)-4-phenoxybenzene.
Properties
Molecular Formula |
C13H10Cl2O |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C13H10Cl2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,13H |
InChI Key |
GAUQRPKIMSLERN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


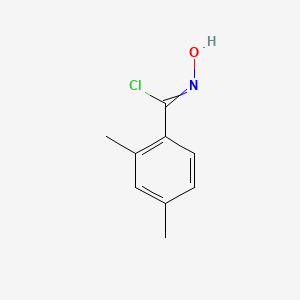
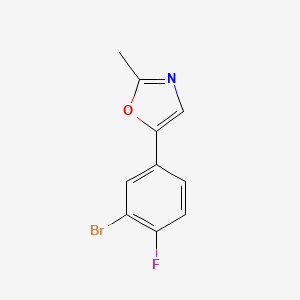
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)


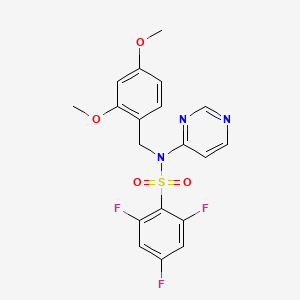
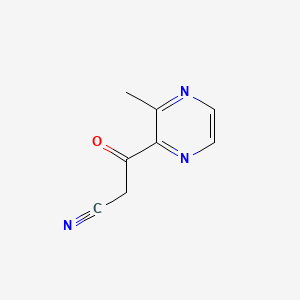
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
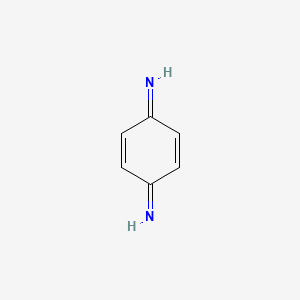
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
